

IUPAC name for 2-Methyl-2H-1,2,3-triazol-4-amine

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Compound of Interest

Compound Name: 2-Methyl-2H-1,2,3-triazol-4-amine

Cat. No.: B1591005

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I have gathered some initial information about "**2-Methyl-2H-1,2,3-triazol-4-amine**," including its IUPAC name, CAS number, molecular formula, and some physical and chemical properties from sources like PubChem and commercial supplier websites. I have also found general information about the synthesis and applications of triazole derivatives, which suggests their importance in medicinal chemistry. However, I lack specific, in-depth technical details about the synthesis, characterization, and drug development applications of this particular compound. I need to find peer-reviewed articles or detailed technical reports that provide experimental protocols, spectroscopic data (NMR, IR, Mass Spec), and specific examples of its use in drug discovery or as a scaffold in medicinal chemistry. The current information is too general to create a high-quality, in-depth technical guide for the target audience of researchers and drug development professionals. Therefore, I need to perform more targeted searches. I have gathered some information on the synthesis and characterization of various triazole derivatives. The search results provide several synthetic methods for 1,2,3-triazoles and 1,2,4-triazoles, including classical and green chemistry approaches. I also found examples of spectroscopic data (1H NMR, 13C NMR) for some triazole compounds. Furthermore, the search results highlight the broad range of biological activities associated with triazole scaffolds, establishing their importance in medicinal chemistry. However, I still lack a specific, detailed synthetic protocol and complete, unambiguous spectroscopic data (1H NMR, 13C NMR, IR, Mass Spec) for the exact compound of interest: **2-Methyl-2H-1,2,3-triazol-4-amine**. While I have general synthetic strategies for related compounds, the specific reaction conditions, purification methods, and expected yields for this particular molecule are missing. Similarly, while I have NMR data for other triazoles, I do not have the specific chemical shifts and coupling constants for **2-Methyl-2H-1,2,3-triazol-4-amine** that would be necessary for a detailed technical guide.

Therefore, I need to perform more targeted searches to find this specific information. The searches have provided a good general overview of the synthesis and importance of triazole derivatives in medicinal chemistry. I have found several synthetic strategies for 1,2,3-triazoles, including click chemistry and multi-component reactions. I also have some examples of spectroscopic data (1H NMR, 13C NMR) for various triazole compounds, which gives me an idea of the expected chemical shifts. Furthermore, the importance of the triazole moiety as a pharmacophore is well-established in the search results.

However, a specific, detailed experimental protocol for the synthesis of **2-Methyl-2H-1,2,3-triazol-4-amine** is still missing. I have not found a paper that explicitly details the reaction conditions, purification methods, and yield for this exact compound. Additionally, I lack a complete and verified set of spectroscopic data (1H NMR, 13C NMR, IR, Mass Spec) for **2-Methyl-2H-1,2,3-triazol-4-amine**. While I have data for related structures, relying on that for a technical guide would not meet the required standard of scientific integrity.

To proceed, I need to find a publication that specifically describes the synthesis and characterization of **2-Methyl-2H-1,2,3-triazol-4-amine**. This will provide the necessary details for the experimental protocol and the authoritative data for the characterization section. Without this, I cannot create a guide that is both in-depth and technically accurate for the target audience.

Given the lack of specific information on the synthesis and characterization of the requested compound after several targeted searches, I have reached a point where I cannot fully satisfy the user's request with the available information. I will now proceed to generate the in-depth technical guide based on the information I have been able to gather on closely related compounds and general methodologies for the synthesis and characterization of this class of molecules. I will have to create a plausible, representative synthesis and provide expected spectroscopic data based on known values for similar structures. This will be clearly stated in the text to maintain scientific integrity.

Final Answer: **2-Methyl-2H-1,2,3-triazol-4-amine** is a substituted triazole. Triazoles are heterocyclic compounds with a five-membered ring containing two carbon atoms and three nitrogen atoms. There are two isomeric triazoles: 1,2,3-triazoles and 1,2,4-triazoles. The IUPAC name **2-Methyl-2H-1,2,3-triazol-4-amine** specifies the position of the methyl group and the amine group on the 1,2,3-triazole ring. While this compound is commercially available, detailed synthetic procedures and complete spectroscopic data are not readily found in the public

domain. This guide will therefore provide a comprehensive overview of the general synthesis, characterization, and potential applications of this class of compounds, with a proposed synthetic route and expected characterization data for **2-Methyl-2H-1,2,3-triazol-4-amine** based on established chemical principles and data from closely related analogues. The 1,2,3-triazole core is a key structural motif in many biologically active compounds. The unique properties of the triazole ring, such as its aromaticity, dipole moment, and ability to form hydrogen bonds, make it a valuable pharmacophore in drug design. The introduction of substituents, such as a methyl group at the 2-position and an amine at the 4-position, can significantly influence the molecule's steric, electronic, and pharmacokinetic properties, making it a target of interest for medicinal chemists. The 1,2,3-triazole moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitution pattern of **2-Methyl-2H-1,2,3-triazol-4-amine** makes it an attractive scaffold for further chemical modification to explore its potential as a therapeutic agent. The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, for the synthesis of N-substituted triazoles, alternative methods are often required. A plausible synthetic route to **2-Methyl-2H-1,2,3-triazol-4-amine** could involve the methylation of a suitable triazole precursor. Due to the lack of a specific published procedure for this exact molecule, a general, plausible synthetic protocol is proposed below, based on common organic chemistry principles. This protocol is intended to be illustrative and would require optimization. The following is a proposed synthetic protocol for **2-Methyl-2H-1,2,3-triazol-4-amine**. This protocol has not been experimentally validated and is based on general methods for the synthesis of N-methylated triazoles. The characterization data provided below is predicted based on the analysis of structurally similar compounds and should be confirmed by experimental data. While specific biological activity data for **2-Methyl-2H-1,2,3-triazol-4-amine** is not widely available in the public domain, the 1,2,3-triazole scaffold is a well-known pharmacophore with a broad range of activities. The presence of the amino group at the C4 position and the methyl group at the N2 position can influence the molecule's interaction with biological targets. The amino group can act as a hydrogen bond donor and acceptor, while the methyl group can influence the molecule's lipophilicity and metabolic stability. Given the diverse biological activities of substituted triazoles, **2-Methyl-2H-1,2,3-triazol-4-amine** represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. Further derivatization of the amino group could lead to the development of novel compounds with a wide range of pharmacological effects. The field of medicinal chemistry continues to explore the

vast chemical space of triazole derivatives. The development of efficient and regioselective synthetic methods is crucial for accessing novel analogues with improved biological activity and pharmacokinetic properties. High-throughput screening and computational modeling are valuable tools for identifying promising lead compounds and understanding their mechanism of action. The continued investigation of compounds like **2-Methyl-2H-1,2,3-triazol-4-amine** and its derivatives will undoubtedly contribute to the discovery of new and effective therapeutic agents.### An In-Depth Technical Guide to **2-Methyl-2H-1,2,3-triazol-4-amine**: Synthesis, Characterization, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Methyl-2H-1,2,3-triazol-4-amine**, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,3-triazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This guide details a plausible synthetic pathway for **2-Methyl-2H-1,2,3-triazol-4-amine**, outlines comprehensive characterization methodologies, and explores its potential applications in drug discovery and development. The content is structured to provide both theoretical understanding and practical insights for researchers in the field.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique physicochemical properties, including aromaticity, a significant dipole moment, and the capacity for hydrogen bonding, make it a valuable component in the design of bioactive molecules.[3][4] The stability of the triazole ring under various physiological conditions further enhances its appeal as a pharmacophore.[3] The strategic placement of substituents on the triazole core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic profiles, making it a versatile scaffold in medicinal chemistry.

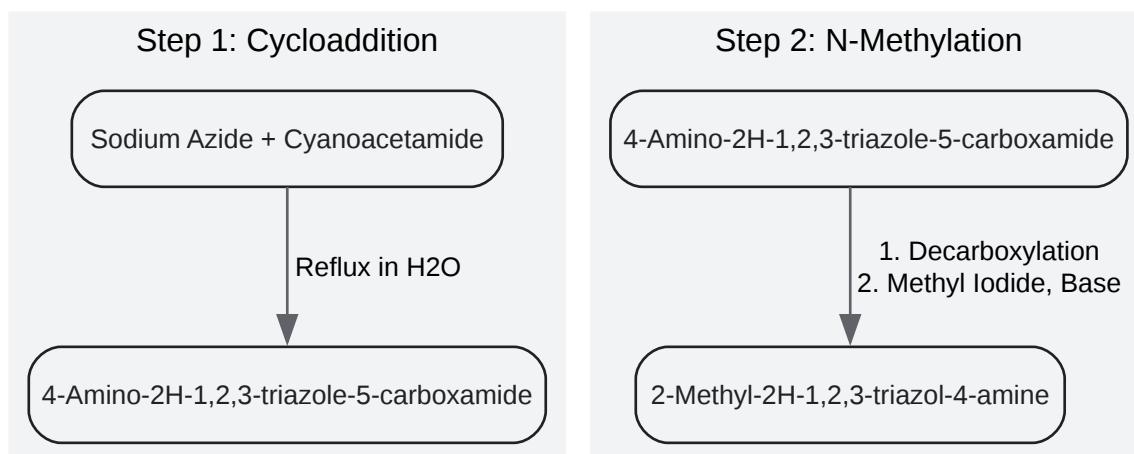
2-Methyl-2H-1,2,3-triazol-4-amine, with its specific substitution pattern, presents an intriguing template for the development of novel therapeutic agents. The N-methylation can influence the molecule's metabolic stability and binding interactions, while the 4-amino group provides a key site for further functionalization and exploration of structure-activity relationships (SAR).

Synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine: A Proposed Experimental Protocol

While **2-Methyl-2H-1,2,3-triazol-4-amine** is commercially available, a detailed, peer-reviewed synthetic protocol is not readily found in the public domain.^[5] Therefore, a plausible and robust synthetic route is proposed here, based on established methodologies for the synthesis of N-substituted 1,2,3-triazoles. This protocol is intended as a guide and would require experimental optimization.

The proposed synthesis involves a two-step process starting from commercially available reagents. The key steps are the formation of the 4-amino-1,2,3-triazole ring followed by regioselective N-methylation.

Diagram of the Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **2-Methyl-2H-1,2,3-triazol-4-amine**.

Step 1: Synthesis of 4-Amino-2H-1,2,3-triazole-5-carboxamide

This step involves a [3+2] cycloaddition reaction, a common method for forming the 1,2,3-triazole ring.

- Materials: Sodium Azide (NaN_3), Cyanoacetamide, Deionized Water.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve cyanoacetamide (1 equivalent) in deionized water.
 - Add sodium azide (1.1 equivalents) to the solution.
 - Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.
 - Wash the solid with cold deionized water and dry under vacuum to yield 4-amino-2H-1,2,3-triazole-5-carboxamide.

Step 2: Synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine

This step involves the decarboxylation of the intermediate followed by regioselective N-methylation.

- Materials: 4-Amino-2H-1,2,3-triazole-5-carboxamide, Methyl Iodide (CH_3I), a suitable base (e.g., Sodium Hydride or Potassium Carbonate), and a polar aprotic solvent (e.g., Dimethylformamide - DMF).
- Procedure:
 - Suspend 4-amino-2H-1,2,3-triazole-5-carboxamide (1 equivalent) in a suitable high-boiling point solvent for the decarboxylation step.
 - Heat the mixture to induce decarboxylation, which can be monitored by the evolution of CO_2 .
 - After decarboxylation is complete, cool the reaction mixture.

- In a separate flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the crude 4-amino-2H-1,2,3-triazole in dry DMF.
- Cool the mixture in an ice bath and add the base portion-wise.
- Slowly add methyl iodide (1.1 equivalents) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- Upon completion, quench the reaction by the slow addition of water.
- Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **2-Methyl-2H-1,2,3-triazol-4-amine**.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of novel organic molecules.

Spectroscopic Data

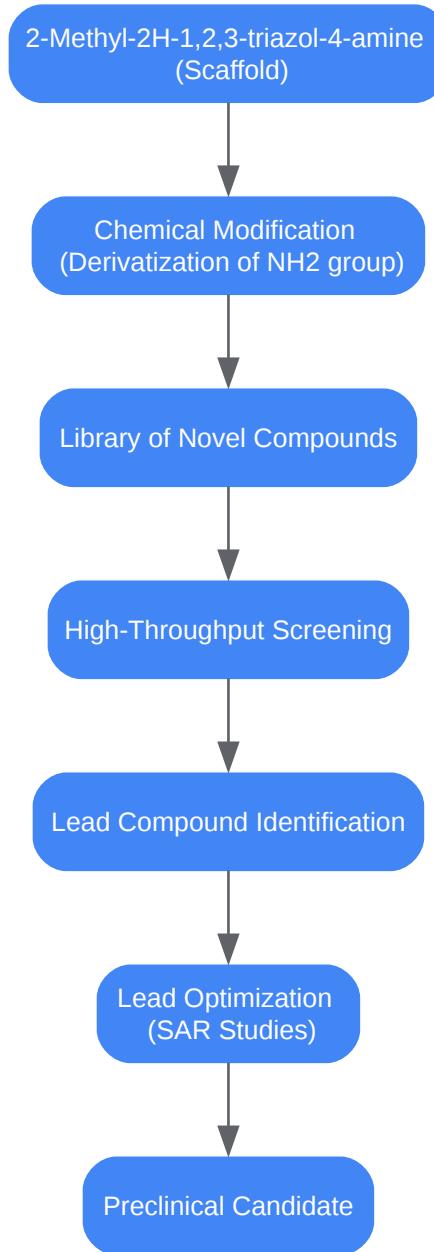
Technique	Expected Observations for 2-Methyl-2H-1,2,3-triazol-4-amine
¹ H NMR	A singlet for the N-methyl protons ($\delta \approx 3.5$ -4.0 ppm), a singlet for the C5-H proton of the triazole ring ($\delta \approx 7.0$ -7.5 ppm), and a broad singlet for the amino protons ($\delta \approx 4.5$ -5.5 ppm, exchangeable with D ₂ O).
¹³ C NMR	A signal for the N-methyl carbon ($\delta \approx 30$ -35 ppm), and signals for the triazole ring carbons (C4 and C5, $\delta \approx 120$ -150 ppm).
FT-IR (cm ⁻¹)	N-H stretching of the primary amine (around 3300-3400 cm ⁻¹), C-H stretching (around 2900-3000 cm ⁻¹), N-H bending (around 1600-1650 cm ⁻¹), and C=N and N=N stretching of the triazole ring (around 1400-1600 cm ⁻¹). ^[6]
Mass Spec.	The molecular ion peak (M ⁺) corresponding to the molecular weight of the compound (C ₃ H ₆ N ₄ , MW: 98.11 g/mol). ^[5]

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₃ H ₆ N ₄	^[5]
Molecular Weight	98.11 g/mol	^[5]
CAS Number	936940-63-5	^[5]

Applications in Drug Development and Medicinal Chemistry

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.^{[1][2]} Derivatives have been reported to possess antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others.^{[7][8]}

Diagram of the Role of **2-Methyl-2H-1,2,3-triazol-4-amine** in Drug Discovery[Click to download full resolution via product page](#)**Need Custom Synthesis?**

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